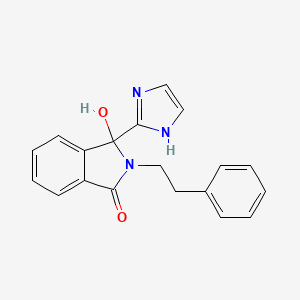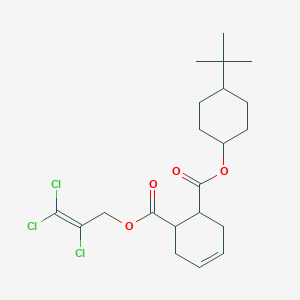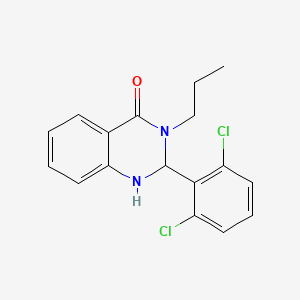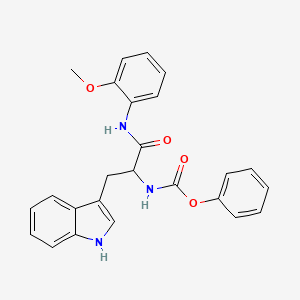
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.
Wirkmechanismus
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone binds to the ATP-binding site of EGFR and prevents its activation by ATP. This leads to the inhibition of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. However, it has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other tyrosine kinases.
Zukünftige Richtungen
There are several future directions for the research on 3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone. One direction is to develop more potent and selective EGFR inhibitors with better pharmacokinetic properties. Another direction is to study the role of EGFR in other biological processes, such as wound healing and tissue regeneration. Furthermore, the combination of EGFR inhibitors with other targeted therapies or immunotherapies could be explored to improve cancer treatment outcomes.
Synthesemethoden
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is synthesized from 2-(2-phenylethyl) isoindoline-1,3-dione and 1H-imidazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. This compound has also been used to study the mechanism of action of EGFR and its downstream signaling pathways.
Eigenschaften
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-15-8-4-5-9-16(15)19(24,18-20-11-12-21-18)22(17)13-10-14-6-2-1-3-7-14/h1-9,11-12,24H,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWICHEWDJOXYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)

![1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5002729.png)


![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
![N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)